

# Molecular weight and formula of Cy2-SE (iodine)

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## Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15557021

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## An In-Depth Technical Guide to Cy2-SE (iodine)

This technical guide provides comprehensive information on the fluorescent probe **Cy2-SE (iodine)**, tailored for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, a detailed experimental protocol for its use in protein labeling, and a visual representation of the experimental workflow.

## Core Properties of Cy2-SE (iodine)

**Cy2-SE (iodine)**, also known as Cy2 NHS Ester or Cyanine2 Succinimidyl Ester, is an amine-reactive fluorescent dye. It belongs to the cyanine family of dyes and is widely used for covalently labeling proteins, antibodies, and other molecules containing primary amine groups. [1][2][3][4] The succinimidyl ester (SE) moiety reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond.

The key quantitative data for **Cy2-SE (iodine)** are summarized in the table below.



Property	Value	Reference(s)
Formal Name	2-[3-[3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2(3H)-benzoxazolylidene]-1-propen-1-yl]-3-ethyl-benzoxazolium, monoiodide	[1]
Molecular Formula	C <sub>29</sub> H <sub>30</sub> IN <sub>3</sub> O <sub>6</sub>	[5]
Molecular Weight	643.47 g/mol	[5]
CAS Number	186205-33-4	[1][5]
Excitation Maximum (λ <sub>ex</sub> )	~486 nm	[1]
Emission Maximum (λ <sub>em</sub> )	~510 nm	[1]
Synonyms	Cy2 NHS Ester, N-hydroxysuccinimidyl Ester Cy2, Cyanine2 Succinimidyl Ester (iodine)	[1][5]

## Experimental Protocol: Labeling of Proteins with Cy2-SE (iodine)

This protocol provides a general methodology for the fluorescent labeling of proteins with Cy2-SE. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for specific applications.

### 1. Materials and Reagents:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Cy2-SE (iodine)**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)



- Purification column (e.g., Sephadex G-25) to separate labeled protein from free dye
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

## 2. Procedure:

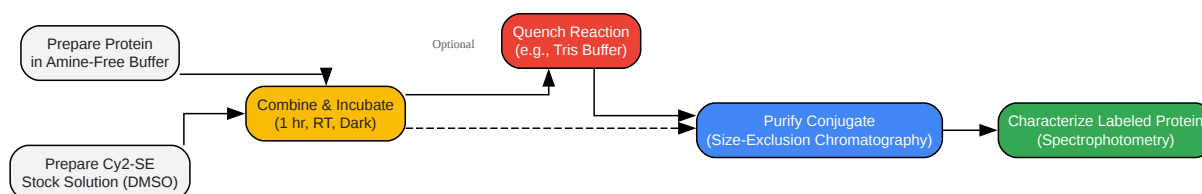
- Step 1: Preparation of Protein Solution
  - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.
- Step 2: Preparation of Dye Stock Solution
  - Immediately before use, dissolve Cy2-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
- Step 3: Labeling Reaction
  - Calculate the required volume of the dye stock solution. A common starting point is a 10-fold molar excess of dye to protein.
  - Add the calculated volume of the Cy2-SE solution to the protein solution while gently vortexing.
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Step 4: Quenching the Reaction (Optional)
  - To stop the labeling reaction, add a quenching reagent like Tris-HCl to a final concentration of 50-100 mM. Incubate for 30 minutes.
- Step 5: Purification of the Labeled Protein
  - Separate the fluorescently labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).



- Elute the protein with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein, while the free dye will elute later.
- Step 6: Determination of Labeling Efficiency
  - The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the Cy2 dye (at its absorption maximum, ~486 nm).

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for protein labeling and purification using Cy2-SE.



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Caption: Workflow for fluorescent labeling of proteins using Cy2-SE.

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